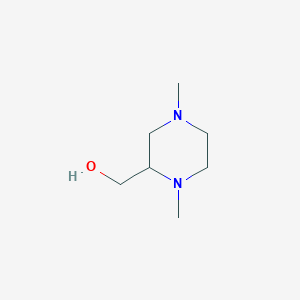

(1,4-Dimethylpiperazin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,4-dimethylpiperazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHZRJZZIYNPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381305 | |

| Record name | (1,4-dimethylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14675-44-6 | |

| Record name | (1,4-dimethylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route for (1,4-Dimethylpiperazin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. The protocol is designed to be a practical resource for laboratory synthesis, detailing the necessary reagents, conditions, and transformations.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence commencing with the commercially available starting material, piperazine-2-carboxylic acid. The synthetic pathway involves the protection of the piperazine nitrogens, reduction of the carboxylic acid moiety, subsequent deprotection, and a final methylation step to yield the target compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Di-Boc-piperazine-2-carboxylic acid

This step involves the protection of the two secondary amine groups of piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).

-

Methodology:

-

To a solution of piperazine-2-carboxylic acid in an aqueous solvent system (e.g., water/dichloromethane), add sodium hydroxide in portions under an ice bath to maintain a basic pH.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dichloromethane) to the reaction mixture.

-

Allow the reaction to stir at room temperature for an extended period (e.g., 12-16 hours) to ensure complete protection.

-

After the reaction is complete, perform an acidic workup by washing the organic phase with a dilute acid solution (e.g., 1M HCl).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization or column chromatography to yield pure 1,4-Di-Boc-piperazine-2-carboxylic acid.

-

| Parameter | Value |

| Starting Material | Piperazine-2-carboxylic acid |

| Reagents | Di-tert-butyl dicarbonate, NaOH |

| Solvent | Water/Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Purity (Post-workup) | >98% (HPLC)[1] |

| Yield | ~78%[1] |

Step 2: Synthesis of (1,4-Di-Boc-piperazin-2-yl)methanol

The carboxylic acid functionality of the protected piperazine is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 1,4-Di-Boc-piperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water, while maintaining a low temperature.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrates and concentrate under reduced pressure to obtain (1,4-Di-Boc-piperazin-2-yl)methanol.

-

| Parameter | Value |

| Starting Material | 1,4-Di-Boc-piperazine-2-carboxylic acid |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours[2] |

| Purity (Post-workup) | Typically used crude in the next step |

| Yield | Quantitative[2] |

Step 3: Synthesis of (Piperazin-2-yl)methanol

The Boc protecting groups are removed under acidic conditions to yield the free piperazine derivative.

-

Methodology:

-

Dissolve the crude (1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent such as ethanol or dichloromethane.

-

Add a solution of hydrochloric acid (e.g., 6N HCl in ethanol) to the mixture.[3]

-

Stir the reaction at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Basify the reaction mixture with a strong base (e.g., solid KOH) to a high pH (e.g., pH 11).[3]

-

Extract the aqueous phase with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (piperazin-2-yl)methanol.

-

| Parameter | Value |

| Starting Material | (1,4-Di-Boc-piperazin-2-yl)methanol |

| Reagent | Hydrochloric Acid (HCl) |

| Solvent | Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Purity (Post-workup) | Sufficient for the next step |

| Yield | Typically high |

Step 4: Synthesis of this compound

The final step involves the exhaustive methylation of the two nitrogen atoms of the piperazine ring using the Eschweiler-Clarke reaction.[4]

-

Methodology:

-

To a solution of (piperazin-2-yl)methanol, add an excess of aqueous formaldehyde (37%) and formic acid.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) for several hours. The reaction is complete when the evolution of carbon dioxide ceases.[4]

-

Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH).

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

-

| Parameter | Value |

| Starting Material | (Piperazin-2-yl)methanol |

| Reagents | Formaldehyde, Formic Acid |

| Reaction Temperature | 90-100 °C |

| Reaction Time | 6-8 hours |

| Purity (Post-workup) | >95%[5] |

| Yield | High |

Characterization Data

The final product, this compound, and its intermediates can be characterized using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 1,4-Di-Boc-piperazine-2-carboxylic acid | C₁₅H₂₆N₂O₆ | 330.38[6] | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| (1,4-Di-Boc-piperazin-2-yl)methanol | C₁₅H₂₈N₂O₅ | 316.39 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| (Piperazin-2-yl)methanol | C₅H₁₂N₂O | 116.16 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| This compound | C₇H₁₆N₂O | 144.22[5] | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis. Expected ¹H NMR signals would include methyl singlets and protons of the piperazine ring and hydroxymethyl group. |

Disclaimer: This document is intended as a technical guide for research and development purposes only. The described procedures should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place. The yields and purities are indicative and may vary depending on the specific experimental conditions.

References

- 1. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. jgtps.com [jgtps.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. 14675-44-6 | MFCD00174342 | (1,4-Dimethyl-piperazin-2-yl)-methanol | acints [acints.com]

- 6. 1,4-Di-Boc-piperazine-2-carboxylic acid 97 181955-79-3 [sigmaaldrich.com]

Technical Guide: (1,4-Dimethylpiperazin-2-yl)methanol (CAS 14675-44-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-yl)methanol is a heterocyclic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry.[1] The piperazine moiety is a common scaffold in a wide range of biologically active molecules, valued for its ability to impart favorable pharmacokinetic properties.[2] This guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, and potential applications in drug discovery and development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 14675-44-6 | |

| Molecular Formula | C₇H₁₆N₂O | [3] |

| Molecular Weight | 144.22 g/mol | [3] |

| Appearance | Yellowish liquid | [4] |

| Boiling Point | 110-112 °C at 13 mmHg | [5] |

| Purity | ≥95% | [4] |

| SMILES | CN1CCN(C)C(CO)C1 | [4] |

| InChI | InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3 | [4] |

Synthesis

Proposed Synthetic Pathway

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,4-Dimethylpiperazine-2-carboxylic acid

-

To a solution of piperazine-2-carboxylic acid (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% aqueous solution, 5.0 eq).

-

Heat the reaction mixture to reflux for 24 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and formaldehyde.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1,4-dimethylpiperazine-2-carboxylic acid.

Step 2: Synthesis of this compound

-

Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1,4-dimethylpiperazine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Data (Hypothetical)

No experimental spectroscopic data for this compound is currently available in public databases. The following tables present predicted ¹H NMR and ¹³C NMR chemical shifts, and a plausible mass spectrum fragmentation pattern based on the compound's structure.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | dd | 1H | -CH₂OH |

| ~3.3 | dd | 1H | -CH₂OH |

| ~3.0 | m | 1H | Piperazine ring CH |

| ~2.8 | m | 2H | Piperazine ring CH₂ |

| ~2.5 | m | 2H | Piperazine ring CH₂ |

| ~2.3 | s | 3H | N-CH₃ |

| ~2.2 | s | 3H | N-CH₃ |

| ~2.1 | m | 2H | Piperazine ring CH₂ |

| ~1.8 | br s | 1H | -OH |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~65 | -CH₂OH |

| ~60 | Piperazine ring CH |

| ~55 | Piperazine ring CH₂ |

| ~53 | Piperazine ring CH₂ |

| ~46 | N-CH₃ |

| ~45 | N-CH₃ |

| ~42 | Piperazine ring CH₂ |

Mass Spectrometry (Predicted Fragmentation)

| m/z | Fragment |

| 144 | [M]⁺ |

| 113 | [M - CH₂OH]⁺ |

| 99 | [M - CH₂OH - CH₂]⁺ |

| 71 | [C₄H₉N]⁺ |

| 58 | [C₃H₈N]⁺ |

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[2] While specific biological data for this compound is not yet documented, its structural features suggest potential for development in several areas.

Potential Therapeutic Areas

-

Central Nervous System (CNS) Disorders: Piperazine derivatives are known to interact with various CNS targets, including serotonin, dopamine, and sigma receptors.[6][7] This suggests that this compound could serve as a scaffold for developing novel agents for psychiatric and neurodegenerative diseases.

-

Oncology: Certain arylpiperazine derivatives have shown promise as anticancer agents by targeting pathways involved in cell proliferation and survival.[8]

-

Infectious Diseases: The piperazine ring is a component of some antimicrobial and antiparasitic drugs.

Experimental Workflow: In Vitro Receptor Binding Assay

The following workflow describes a hypothetical experiment to assess the binding affinity of this compound to a G-protein coupled receptor (GPCR), a common target for piperazine-containing drugs.

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area.[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn. Avoid contact with skin and eyes and prevent the formation of aerosols.[9]

Conclusion

This compound is a piperazine derivative with potential as a building block in the synthesis of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a framework for its potential applications in drug discovery. Further research is warranted to fully characterize its physicochemical properties, develop efficient synthetic methodologies, and explore its biological activity in various therapeutic areas.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. 14675-44-6 | MFCD00174342 | (1,4-Dimethyl-piperazin-2-yl)-methanol | acints [acints.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. (1,4-DIMETHYL-2-PIPERAZINYL)METHANOL | 14675-44-6 [chemicalbook.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1,4-Dimethylpiperazin-2-yl)methanol (CAS No. 14675-44-6) is a heterocyclic organic compound recognized for its utility as a versatile intermediate and building block in the synthesis of more complex molecules, particularly within pharmaceutical development.[1][2] Its molecular structure, featuring a piperazine core with methyl and hydroxymethyl functional groups, allows for a wide range of chemical modifications.[1][2] A thorough spectroscopic characterization is fundamental to confirming its identity, purity, and structure for any research or development application.

While comprehensive, experimentally-derived spectroscopic datasets for this compound are not widely available in public-domain databases, this guide outlines the expected spectroscopic characteristics and provides detailed, standardized protocols for obtaining the necessary data. The methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented.

Molecular Structure and Properties

-

IUPAC Name: this compound[3]

-

CAS Number: 14675-44-6[4]

-

Molecular Formula: C₇H₁₆N₂O[3]

-

Chemical Structure:

Spectroscopic Data Analysis (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from structurally similar compounds, such as 1,4-dimethylpiperazine.[5]

Predicted ¹H NMR Data

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Notes |

| -CH₂OH (Hydroxymethyl) | 3.5 - 3.8 | Doublet of doublets | 2H | Protons are diastereotopic. Coupling to the adjacent methine proton. |

| -CH (Methine) | 2.8 - 3.2 | Multiplet | 1H | Complex splitting due to coupling with adjacent methylene groups and the hydroxymethyl protons. |

| -CH₂- (Piperazine Ring) | 2.2 - 2.9 | Multiplets | 6H | Overlapping signals from the three methylene groups in the piperazine ring. |

| N-CH₃ (Methyl on N4) | 2.2 - 2.4 | Singlet | 3H | Standard chemical shift for an N-methyl group on a saturated heterocycle. |

| N-CH₃ (Methyl on N1) | 2.1 - 2.3 | Singlet | 3H | Similar environment to the other N-methyl group. |

| -OH (Alcohol) | 1.5 - 4.0 (variable) | Broad singlet | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Predicted ¹³C NMR Data

| Carbon (Environment) | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₂OH (Hydroxymethyl) | 60 - 65 | Typical range for a primary alcohol carbon. |

| -CH (Methine) | 55 - 60 | Carbon attached to nitrogen and the hydroxymethyl group. |

| -CH₂- (Piperazine Ring) | 45 - 58 | Range for carbons in the piperazine ring adjacent to nitrogen. |

| N-CH₃ (Methyl on N4) | 42 - 47 | Typical range for an N-methyl carbon. |

| N-CH₃ (Methyl on N1) | 40 - 45 | Slightly different chemical environment may lead to a distinct signal. |

Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of the alcohol hydroxyl group, subject to hydrogen bonding. |

| C-H Stretch | 2850 - 3000 | Medium-Strong | Aliphatic C-H stretching from methyl and methylene groups. |

| C-O Stretch | 1000 - 1260 | Strong | Corresponds to the stretching vibration of the primary alcohol C-O bond. |

| C-N Stretch | 1020 - 1250 | Medium | Aliphatic amine C-N stretching vibrations. |

Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]+ (Molecular Ion) | 144.126 | The exact mass of the molecular ion. High-resolution mass spectrometry would confirm the elemental composition (C₇H₁₆N₂O). |

| [M+H]+ (Protonated Molecule) | 145.134 | The base peak commonly observed in Electrospray Ionization (ESI) or Chemical Ionization (CI) modes. |

| Major Fragmentation Pathways | Various | Expected fragmentation includes the loss of the hydroxymethyl group (-CH₂OH, 31 Da), loss of methyl groups (-CH₃, 15 Da), and cleavage of the piperazine ring, leading to characteristic fragment ions. |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and the solvent does not provide a reference signal.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Spectrometer: Bruker Ascend 400 or equivalent.

-

Probe: 5 mm BBFO probe.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 1024 or more for adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities and coupling constants.

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty, clean crystal.

-

Place a small drop of the liquid sample (or a small amount of solid) directly onto the center of the ATR crystal.

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: PerkinElmer Spectrum Two, Bruker ALPHA, or equivalent.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans co-added for a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform an ATR correction if necessary.

-

Label the major peaks corresponding to the key functional groups.

-

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for the ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

-

-

Instrument Parameters (ESI-TOF):

-

Mass Spectrometer: Agilent 6230 TOF, Waters Xevo G2, or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

-

Nebulizer Pressure: 20-40 psi.

-

Data Acquisition: Profile or centroid mode. An internal calibrant should be used for continuous mass accuracy correction.

-

-

Data Processing:

-

Identify the m/z value for the protonated molecular ion, [M+H]⁺.

-

Use the instrument software to calculate the elemental composition based on the accurate mass measurement.

-

Analyze the fragmentation pattern to provide further structural confirmation.

-

Visualization of Workflows

General Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic identification and characterization of a chemical intermediate like this compound.

Caption: Workflow for Spectroscopic Characterization.

Data Integration Pathway

This diagram shows how data from different spectroscopic techniques are integrated to confirm the chemical structure.

Caption: Pathway for Structural Data Integration.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1,4-Dimethylpiperazin-2-yl)methanol. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents a predicted spectrum based on the analysis of structurally related compounds, including N,N'-dimethylpiperazine and other substituted piperazine derivatives. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are based on the known spectral data of similar piperazine derivatives and general principles of NMR spectroscopy.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 2.8 - 3.0 | Multiplet | - | 1H |

| H-3 (axial) | ~ 2.0 - 2.2 | Multiplet | - | 1H |

| H-3 (equatorial) | ~ 2.9 - 3.1 | Multiplet | - | 1H |

| H-5 (axial) | ~ 2.2 - 2.4 | Multiplet | - | 1H |

| H-5 (equatorial) | ~ 2.6 - 2.8 | Multiplet | - | 1H |

| H-6 (axial) | ~ 2.1 - 2.3 | Multiplet | - | 1H |

| H-6 (equatorial) | ~ 2.7 - 2.9 | Multiplet | - | 1H |

| N(1)-CH₃ | ~ 2.3 | Singlet | - | 3H |

| N(4)-CH₃ | ~ 2.2 | Singlet | - | 3H |

| -CH₂OH | ~ 3.5 - 3.7 | Multiplet | - | 2H |

| -OH | Broad singlet | - | 1H |

Signal Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The piperazine ring protons are expected to show complex multiplets due to geminal and vicinal coupling. The chemical shifts of the axial and equatorial protons are likely to be different due to the conformational rigidity of the piperazine ring.

The two N-methyl groups are expected to appear as sharp singlets, although their chemical shifts may be slightly different depending on the conformation of the piperazine ring. The protons of the hydroxymethyl group at the C-2 position are diastereotopic and are therefore expected to appear as a multiplet. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of the protons.[1][2][3]

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

2. NMR Instrument Parameters:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

The following is a representative set of acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A spectral width of 10-15 ppm is typically sufficient.

-

Temperature: The spectrum should be acquired at a constant temperature, typically 298 K.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be processed using appropriate software (e.g., MestReNova, TopSpin).

-

Apply an exponential window function to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling network for the piperazine ring and the hydroxymethyl protons of this compound.

Caption: Predicted spin-spin coupling network in this compound.

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, which can aid in the structural elucidation and characterization of this and related compounds. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,4-Dimethylpiperazin-2-yl)methanol is a substituted piperazine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of novel therapeutic agents. The piperazine ring system is a common pharmacophore, and understanding the precise structure and electronic environment of its derivatives is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a detailed overview of the expected ¹³C NMR spectrum of this compound and outlines the experimental protocols for its analysis.

Predicted ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. The presence of heteroatoms (nitrogen and oxygen) and alkyl substituents in this compound will significantly influence the spectrum. Based on data from analogous structures, the predicted chemical shifts for each carbon atom are summarized in Table 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 65 - 70 | α-carbon to both a secondary amine (N1) and the hydroxymethyl group. The electronegativity of the nitrogen and oxygen atoms causes a significant downfield shift. |

| C3 | 50 - 55 | β-carbon to the hydroxymethyl group and α-carbon to the tertiary amine (N4). The N-methyl group on N4 will have a deshielding effect. |

| C5 | 52 - 57 | α-carbon to the tertiary amine (N4) and β-to the secondary amine (N1). Similar environment to C3 but may differ slightly due to the substituent at C2. |

| C6 | 45 - 50 | α-carbon to the secondary amine (N1) and β-to the tertiary amine (N4). Generally, carbons adjacent to a secondary amine are more shielded than those next to a tertiary amine. |

| N1-CH₃ | 42 - 47 | The methyl group attached to N1 will be deshielded by the nitrogen atom. |

| N4-CH₃ | 46 - 51 | The methyl group on the tertiary amine (N4) is expected to be slightly more deshielded than the N1-methyl group. |

| -CH₂OH | 60 - 65 | The carbon of the hydroxymethyl group is directly attached to an electronegative oxygen atom, resulting in a downfield shift. |

Note: These are estimated values. The actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality and reproducible ¹³C NMR data.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in shorter acquisition times.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, although it increases the total experiment time.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: Standard room temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Mandatory Visualizations

Structure of this compound

The following diagram illustrates the chemical structure with numbered carbon atoms corresponding to the data in Table 1.

Caption: Structure of this compound with numbered atoms.

Workflow for ¹³C NMR Analysis

This diagram outlines the logical steps involved in the ¹³C NMR analysis of a chemical compound.

Caption: Workflow of ¹³C NMR analysis from sample preparation to final report.

Conclusion

While direct experimental ¹³C NMR data for this compound is not currently published, this guide provides a robust theoretical framework for its analysis. The predicted chemical shifts, based on structurally similar compounds, offer a valuable starting point for spectral assignment. The detailed experimental protocols and logical workflow diagrams presented herein are intended to assist researchers in obtaining and interpreting high-quality ¹³C NMR data for this and other novel piperazine derivatives, thereby facilitating advancements in drug discovery and development.

(1,4-Dimethylpiperazin-2-yl)methanol chemical structure and IUPAC name

An In-depth Technical Guide to (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS Number 14675-44-6, is a heterocyclic organic compound featuring a piperazine ring substituted with two methyl groups and a hydroxymethyl group.[1][2] Its unique structural arrangement makes it a valuable building block and intermediate in organic synthesis.[1] This compound is particularly significant in the development of novel pharmaceutical agents and advanced materials, where its distinct functional groups can be leveraged to construct more complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, properties, and its role in synthetic applications.

Chemical Structure and Nomenclature

The proper identification and naming of a chemical compound are crucial for scientific communication. The structural and naming details for this compound are outlined below.

-

IUPAC Name: this compound

-

Synonyms: 1,4-Dimethylpiperazine-2-methanol, 1,4-Dimethyl-2-(hydroxymethyl)piperazine[2][3]

Below is a diagram illustrating the atomic connectivity of the molecule.

Caption: Atomic connectivity in this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experiments, understanding its behavior in different solvents, and for safety assessments.

| Property | Value | Reference(s) |

| Molecular Weight | 144.22 g/mol | [2][5] |

| Appearance | Yellow liquid | [2][3] |

| Boiling Point | 110-112 °C (at 13 mmHg) 195.6 °C (at 760 mmHg) | [2][6] |

| Density | 0.98 g/cm³ | [6] |

| Refractive Index | 1.472 | [6] |

| Flash Point | 70.3 °C | [6] |

| MDL Number | MFCD00174342 | [2][4] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a generalized synthetic workflow can be proposed based on standard organic chemistry principles for constructing substituted piperazines. The following diagram illustrates a logical retrosynthetic approach and a potential forward synthesis workflow.

Generalized Synthesis Workflow

The synthesis of asymmetrically substituted piperazines like this compound often involves a multi-step process. This typically includes the formation of the piperazine core, followed by sequential N-alkylation and functionalization at a carbon atom.

Caption: A generalized workflow for the synthesis of this compound.

Methodology for a Key Step: Reductive Amination (Hypothetical)

A common method for N-methylation is reductive amination. The following provides a generalized protocol for this type of transformation.

-

Reaction Setup: To a solution of a piperazine precursor (1.0 eq.) in a suitable solvent (e.g., methanol or acetonitrile), add the carbonyl compound (e.g., formaldehyde, 2.2 eq.).

-

pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using a mild acid like acetic acid.

-

Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup and Isolation: Upon completion, quench the reaction by adding a basic aqueous solution (e.g., saturated NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the N-methylated piperazine.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound offers a three-dimensional structure and multiple points for further modification, making it an attractive starting point for creating libraries of novel compounds for screening.

The logical workflow from a building block to a potential drug candidate is illustrated below.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is classified as an irritant.[2][5] Standard laboratory safety precautions should be followed when handling this chemical.

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin), R41 (Risk of serious damage to eyes).[2][3]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection).[2][3]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. (1,4-DIMETHYL-2-PIPERAZINYL)METHANOL | 14675-44-6 [chemicalbook.com]

- 3. 14675-44-6 CAS MSDS ((1,4-DIMETHYL-2-PIPERAZINYL)METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 14675-44-6 | MFCD00174342 | (1,4-Dimethyl-piperazin-2-yl)-methanol | acints [acints.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Chine (1,4-diméthylpipérazin-2-yl) méthanol CAS: 14675-44-6 fabricants - échantillon gratuit - Alfa Chemical [fr.alfachemsp.com]

- 7. (1,4-DIMETHYL-2-PIPERAZINYL)METHANOL - Safety Data Sheet [chemicalbook.com]

(1,4-Dimethylpiperazin-2-yl)methanol molecular weight and formula

An In-Depth Technical Guide to (1,4-Dimethylpiperazin-2-yl)methanol

This technical guide provides comprehensive information on the molecular properties of this compound, a key organic intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require detailed data on this compound.

Molecular and Physical Properties

This compound, identified by the CAS Number 14675-44-6, is a substituted piperazine derivative featuring two methyl groups on the nitrogen atoms and a hydroxymethyl group at the 2-position of the piperazine ring. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds.[1]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂O | [2] |

| Molecular Weight | 144.218 g/mol | [2] |

| CAS Number | 14675-44-6 | [2] |

| Appearance | Yellow Liquid | [1] |

| Boiling Point | 195.6°C | [1] |

| Density | 0.98 g/cm³ | [1] |

| Flash Point | 70.3°C | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the N-methylation of a piperazine-2-carboxylate ester, followed by the reduction of the ester to the corresponding primary alcohol.

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

The following are generalized experimental protocols for the key transformations in the proposed synthetic route.

Step 1: Synthesis of Ethyl 1,4-dimethylpiperazine-2-carboxylate via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.

-

Reaction: To a solution of ethyl piperazine-2-carboxylate, formic acid and formaldehyde are added. The reaction mixture is then heated to drive the reaction to completion.

-

Procedure: Ethyl piperazine-2-carboxylate is dissolved in a suitable solvent. Formic acid and an aqueous solution of formaldehyde are added sequentially. The mixture is heated under reflux until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and made basic by the addition of a suitable base, such as sodium hydroxide solution. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Synthesis of this compound via Ester Reduction

The reduction of the ester functional group to a primary alcohol can be achieved using a strong reducing agent like lithium aluminium hydride (LiAlH₄).

-

Reaction: The ethyl ester of 1,4-dimethylpiperazine-2-carboxylate is reduced to the corresponding primary alcohol using LiAlH₄.

-

Procedure: To a solution of lithium aluminium hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 1,4-dimethylpiperazine-2-carboxylate in the same solvent is added dropwise at a reduced temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated under reduced pressure to afford the final product, this compound. Further purification can be achieved through distillation or column chromatography if necessary.

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful completion of each step is crucial for the overall outcome. The logical flow of this process is depicted in the diagram below.

Caption: Logical workflow for the synthesis of this compound.

References

Commercial Suppliers and Technical Guide for (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1,4-Dimethylpiperazin-2-yl)methanol, a key chemical intermediate in pharmaceutical and materials science research. This document outlines its commercial availability, provides key technical data, and presents a representative synthetic protocol.

Introduction

This compound is a substituted piperazine derivative that serves as a versatile building block in organic synthesis. Its structural features, including a chiral center, a tertiary amine, and a primary alcohol, make it a valuable synthon for the construction of complex molecules with potential biological activity. This guide distinguishes between the racemic mixture (CAS No. 14675-44-6) and the (S)-enantiomer (CAS No. 1159598-12-5), both of which are commercially available.

Commercial Availability

A number of chemical suppliers offer this compound. The following tables summarize the readily available information for both the racemic mixture and the (S)-enantiomer. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for detailed purity and impurity profiles.

Table 1: Commercial Suppliers of this compound (Racemic Mixture)

| Supplier | Product Code | Purity | CAS Number |

| Advanced Chemical Intermediates | ACI-00651 | ≥95% | 14675-44-6 |

| ChemicalBook | CB2400934 | Not specified | 14675-44-6 |

| Thermo Scientific | AC468450010 | 95% | 14675-44-6 |

Table 2: Commercial Suppliers of (S)-(1,4-Dimethylpiperazin-2-yl)methanol

| Supplier | Product Code | Purity | CAS Number |

| Apollo Scientific | OR1070976 | 95% | 1159598-12-5 |

| ChemicalBook | CB52638848 | Not specified | 1159598-12-5 |

| Doron Scientific | A543335 | Not specified | 1159598-12-5 |

Technical Data

The following table summarizes the key physicochemical properties of this compound based on information from various suppliers.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | Advanced Chemical Intermediates[1] |

| Molecular Weight | 144.22 g/mol | Thermo Scientific |

| CAS Number (Racemic) | 14675-44-6 | Advanced Chemical Intermediates[1] |

| CAS Number ((S)-enantiomer) | 1159598-12-5 | Apollo Scientific |

| Appearance | Yellow liquid | ChemicalBook |

| Boiling Point (Racemic) | 110-112 °C @ 13 mmHg | ChemicalBook |

| Purity | Typically ≥95% | Advanced Chemical Intermediates, Apollo Scientific, Thermo Scientific |

Representative Experimental Protocol: Synthesis of (S)-(1,4-Dimethylpiperazin-2-yl)methanol

The following is a representative, multi-step protocol for the synthesis of (S)-(1,4-Dimethylpiperazin-2-yl)methanol, adapted from general methods for the synthesis of substituted piperazines.[2] This protocol starts from the commercially available (S)-piperazine-2-carboxylic acid.

Step 1: Esterification of (S)-Piperazine-2-carboxylic acid

-

Suspend (S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble hydrogen chloride gas through the suspension for 1 hour, or add thionyl chloride (2.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Remove the solvent under reduced pressure to yield crude methyl (S)-piperazine-2-carboxylate dihydrochloride.

Step 2: N,N'-Dimethylation of Methyl (S)-Piperazine-2-carboxylate

-

Dissolve the crude ester from Step 1 in methanol (10 volumes).

-

Add an aqueous solution of formaldehyde (37 wt. %, 2.5 eq) and palladium on carbon (10 wt. %, 0.05 eq).

-

Hydrogenate the mixture at 50 psi of H₂ at room temperature for 24 hours.

-

Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude methyl (S)-1,4-dimethylpiperazine-2-carboxylate.

Step 3: Reduction of the Ester to (S)-(1,4-Dimethylpiperazin-2-yl)methanol

-

Dissolve the crude ester from Step 2 in anhydrous tetrahydrofuran (THF) (15 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LAH) in THF (1 M, 1.5 eq) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH used in grams.

-

Stir the resulting mixture vigorously for 1 hour until a white precipitate forms.

-

Filter the solid and wash thoroughly with THF.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

Purify the crude product by vacuum distillation to afford (S)-(1,4-Dimethylpiperazin-2-yl)methanol as a yellow liquid.

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of (S)-(1,4-Dimethylpiperazin-2-yl)methanol from (S)-piperazine-2-carboxylic acid.

Caption: Synthetic route for (S)-(1,4-Dimethylpiperazin-2-yl)methanol.

This guide is intended for informational purposes for research and development professionals. All chemical syntheses should be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions in place.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Piperazine Methanols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of substituted piperazine methanols, a class of compounds that has given rise to a significant number of therapeutic agents. From their early beginnings as first-generation antihistamines to their evolution into second-generation drugs with improved safety profiles, this document provides a comprehensive overview of the key milestones, synthetic methodologies, and pharmacological principles that have shaped this important area of medicinal chemistry.

A Serendipitous Discovery: The Dawn of Piperazine Methanol Antihistamines

The story of substituted piperazine methanols is intrinsically linked to the broader history of antihistamine discovery. Following the identification of histamine and its role in allergic reactions, the quest for antagonists began. The first generation of antihistamines emerged in the 1940s, and among them were the diphenylmethanolpiperazines.

A key breakthrough came in 1947 with the discovery of cyclizine by the American division of Burroughs Wellcome (now part of GlaxoSmithKline).[1] This discovery was part of a broader research program investigating various antihistamine compounds.[1] Cyclizine quickly demonstrated potent and long-acting antiemetic properties, in addition to its antihistaminic effects.[1]

Another pivotal molecule, hydroxyzine , was developed in 1955.[2][3] This first-generation antihistamine, belonging to the diphenylmethane and piperazine class, exhibited sedative, anxiolytic, and antiemetic properties alongside its primary antihistaminic action.[2][3] The development of hydroxyzine marked a significant step in recognizing the diverse central nervous system effects of these compounds.

The evolution continued with the development of cetirizine , the carboxylated metabolite of hydroxyzine.[4] Patented in 1983 and receiving medical approval in 1987, cetirizine ushered in the era of second-generation antihistamines.[5] Its key advantage was a significant reduction in sedative effects due to its lower propensity to cross the blood-brain barrier.[4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent substituted piperazine methanols, providing a comparative overview of their pharmacological properties.

| Compound | Target | Assay Type | Value | Units | Reference |

| Hydroxyzine | Histamine H1 Receptor | Binding affinity (Ki) | 2 | nM | [6] |

| Dopamine D2 Receptor | Binding affinity (Ki) | 378 | nM | [6] | |

| Serotonin 5-HT2A Receptor | Binding affinity (Ki) | ~50 | nM | [7] | |

| Cetirizine | Histamine H1 Receptor | Binding affinity (Ki) | ~6 | nM | [8] |

| Muscarinic Acetylcholine Receptors | Selectivity | >600-fold vs H1 | [8] | ||

| Serotonin Receptors | Selectivity | >600-fold vs H1 | [8] | ||

| Dopamine Receptors | Selectivity | >600-fold vs H1 | [8] | ||

| α-Adrenergic Receptors | Selectivity | >600-fold vs H1 | [8] | ||

| Levocetirizine | Histamine H1 Receptor | Binding affinity (Ki) | ~3 | nM | [8] |

| Dextrocetirizine | Histamine H1 Receptor | Binding affinity (Ki) | ~100 | nM | [8] |

| Cyclizine | Histamine H1 Receptor | Inhibition of histamine release (IC50) | 5.42 | µM | [9][10] |

Experimental Protocols: Synthesis of Key Substituted Piperazine Methanols

The following are generalized experimental protocols for the synthesis of cyclizine, hydroxyzine, and cetirizine, compiled from various sources including patents and research articles.

Synthesis of Cyclizine

Cyclizine can be synthesized via two primary routes:

Method 1: Eschweiler-Clarke Methylation of Diphenylmethylpiperazine [11]

-

Reaction Setup: Combine 1-diphenylmethylpiperazine, formic acid, and formaldehyde in a suitable reaction vessel.

-

Heating: Heat the reaction mixture to approximately 50-95°C.

-

Work-up: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to neutralize the acid.

-

Isolation: Isolate the cyclizine free base. This can then be converted to its hydrochloride salt by treatment with hydrochloric acid in methanol.[12]

Method 2: Reaction of Benzhydryl Bromide with 1-Methylpiperazine [11]

-

Reaction Setup: Dissolve benzhydryl bromide and 1-methylpiperazine in a suitable solvent such as acetonitrile.

-

Reaction: Allow the reaction to proceed to form the hydrobromide salt of cyclizine.

Synthesis of Hydroxyzine

A common method for the synthesis of hydroxyzine involves the N-alkylation of 1-(p-chlorobenzhydryl)piperazine.

-

Reaction Setup: Combine 1-(p-chlorobenzhydryl)piperazine with 2-(2-chloroethoxy)ethanol in a suitable solvent.

-

Base: Add a base, such as sodium carbonate, to facilitate the reaction.

-

Heating: Heat the reaction mixture to drive the alkylation.

-

Work-up and Isolation: After the reaction is complete, the product is isolated and purified. The free base can be converted to the dihydrochloride salt.

Synthesis of Cetirizine

Cetirizine can be synthesized from hydroxyzine or via alkylation of a piperazine derivative.

Method 1: Oxidation of Hydroxyzine [13]

-

Reaction Setup: Suspend hydroxyzine dihydrochloride in acetone.

-

Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the suspension over a period of several hours at room temperature.

-

Quenching: After the reaction is complete, add isopropanol to quench any excess oxidizing agent.

-

Work-up and Isolation: The reaction mixture is then worked up to isolate cetirizine.

Method 2: Alkylation and Hydrolysis [8]

-

Alkylation: Alkylate 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate in the presence of sodium carbonate and xylene as a solvent.

-

Saponification: Saponify the resulting ester by refluxing with potassium hydroxide in absolute ethanol to yield the potassium salt.

-

Hydrolysis: Hydrolyze the salt with aqueous hydrochloric acid and extract the final carboxylic acid product.

Signaling Pathways and Mechanism of Action

Substituted piperazine methanols primarily exert their effects through the antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR).[14] Many are classified as inverse agonists, meaning they stabilize the inactive conformation of the receptor.[15]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates a Gq/11 protein, initiating a downstream signaling cascade.[14][16] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[17] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[19] These events ultimately lead to the physiological responses associated with allergic reactions.

References

- 1. fiveable.me [fiveable.me]

- 2. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effect of cetirizine, a new histamine H1 antagonist, on airway dynamics and responsiveness to inhaled histamine in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 6. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 8. Cetirizine - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cyclizine - Wikipedia [en.wikipedia.org]

- 12. WO2018002696A1 - An improved process for the preparation of an antihistamine agent - Google Patents [patents.google.com]

- 13. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]

- 14. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. SMPDB [smpdb.ca]

- 17. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 18. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 19. google.com [google.com]

An In-depth Technical Guide on the Theoretical Properties of (1,4-Dimethylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,4-Dimethylpiperazin-2-yl)methanol, a substituted piperazine derivative, presents a molecule of interest for various applications in chemical synthesis and potentially in drug discovery. Its bifunctional nature, containing both tertiary amine functionalities and a primary alcohol, makes it a versatile building block. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectroscopic data, and potential biological significance based on the broader class of piperazine derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₆N₂O | - |

| Molecular Weight | 144.22 g/mol | - |

| CAS Number | 14675-44-6 | [1] |

| Boiling Point | 195.6 °C at 760 mmHg | [Safety Data Sheet] |

| Predicted pKa | ~8.0 - 9.0 | Estimated based on 1,4-dimethylpiperazine[2][3][4] |

| Predicted logP | -0.5 to 0.5 | Estimated based on structure |

| Predicted Solubility | High in water and polar organic solvents | Inferred from structure |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl groups, the piperazine ring protons, and the hydroxymethyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ (x2) | 2.2 - 2.5 | s |

| Piperazine Ring CH₂ | 2.0 - 3.0 | m |

| Piperazine Ring CH | 2.5 - 3.0 | m |

| CH₂OH | 3.4 - 3.7 | m |

| OH | Variable | br s |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~46 |

| Piperazine Ring CH₂ | 50 - 60 |

| Piperazine Ring CH | 55 - 65 |

| CH₂OH | ~65 |

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is anticipated to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) and fragmentation of the piperazine ring.

| m/z | Proposed Fragment |

| 144 | [M]⁺ |

| 113 | [M - CH₂OH]⁺ |

| 71 | [C₄H₉N]⁺ (Fragment of the piperazine ring) |

| 58 | [C₃H₈N]⁺ (Fragment of the piperazine ring) |

Synthesis and Experimental Protocols

This compound is primarily utilized as a chemical intermediate.[7][8] While a specific, detailed experimental protocol for its synthesis is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

A potential synthetic route could involve the N,N'-dimethylation of a suitable piperazine precursor bearing a protected hydroxymethyl group at the C2 position, followed by deprotection.

Caption: A logical workflow for the synthesis of the target compound.

Key Experimental Methodologies (General)

-

N-Methylation of Piperazines: A common method for the N-methylation of piperazines is the Eschweiler-Clarke reaction, which involves treating the secondary amine with formic acid and formaldehyde. This reductive amination is a well-established and high-yielding protocol.[9]

-

Purification: Purification of the final product would likely involve distillation under reduced pressure or column chromatography on silica gel.

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for this compound, the piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[10][11][12] The biological activities of piperazine derivatives are diverse and depend on the nature and position of the substituents.

General Pharmacological Roles of Piperazine Derivatives

Piperazine-containing compounds have been shown to interact with various biological targets, leading to a broad spectrum of pharmacological effects.

Caption: Overview of the diverse biological activities of piperazine-containing compounds.

The introduction of a hydroxymethyl group and two methyl groups on the piperazine ring of the title compound could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities. Further research is warranted to explore the specific interactions of this compound with biological targets.

Safety and Handling

The safety data sheet for this compound indicates that it should be handled with care.[13] It is important to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. The material should be used in a well-ventilated area. For detailed safety information, refer to the manufacturer's safety data sheet.[14][15][16]

Conclusion

This compound is a chemical entity with a range of interesting theoretical properties. While experimental data is limited, predictions based on its structure and related compounds suggest it is a water-soluble, basic molecule. Its synthetic utility as a building block is clear, and the prevalence of the piperazine scaffold in pharmaceuticals suggests a potential for biological activity that remains to be explored. This guide provides a foundational understanding for researchers interested in further investigating the properties and applications of this compound.

References

- 1. (1,4-DIMETHYL-2-PIPERAZINYL)METHANOL | 14675-44-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. uregina.ca [uregina.ca]

- 5. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]

- 6. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google Patents [patents.google.com]

- 10. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 13. (1,4-DIMETHYL-2-PIPERAZINYL)METHANOL - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. actylislab.com [actylislab.com]

- 16. medline.com [medline.com]

safety and handling of (1,4-Dimethylpiperazin-2-yl)methanol

An In-depth Technical Guide to the Safety and Handling of (1,4-Dimethylpiperazin-2-yl)methanol

Disclaimer: Information regarding this compound is limited. This guide supplements available data with information from structurally similar compounds, namely 1,4-Dimethylpiperazine and various (piperazin-2-yl)methanol derivatives, to provide a comprehensive safety and handling framework. All procedures should be conducted with a thorough risk assessment for the specific experimental conditions.

Introduction

This compound, with CAS number 14675-44-6, is a substituted piperazine derivative.[1][2][3][4] Its structure, featuring a piperazine ring with methyl and hydroxymethyl functional groups, makes it a valuable building block in chemical synthesis.[5] Specifically, it serves as a crucial organic intermediate in the development of novel materials and pharmaceutical compounds.[5] Given its intended use in research and development settings, a thorough understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel.[1]

Hazard Identification and Classification

While a detailed hazard profile for this compound is not extensively documented, the available safety data sheet and analysis of its structural analogs indicate several potential hazards.[1] The primary hazards are associated with its piperazine core and N-methyl and alcohol functional groups.

Based on analogous compounds like 1,4-Dimethylpiperazine, this compound should be treated as potentially flammable, corrosive, and harmful if swallowed.[6][7][8][9]

Table 1: Hazard Classification of this compound and Related Compounds

| Hazard Statement | This compound (Presumed) | 1,4-Dimethylpiperazine | (Piperazin-2-yl)methanol Derivatives (General) |

| Flammability | Flammable liquid and vapor | H225: Highly flammable liquid and vapor[6][8][9] | Generally combustible solids or liquids[10] |

| Acute Toxicity (Oral) | Harmful if swallowed | H302: Harmful if swallowed[6][8][9] | H302: Harmful if swallowed[10] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314: Causes severe skin burns and eye damage[6][8][9] | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye damage | H314: Causes severe skin burns and eye damage[6][8][9] | H318: Causes serious eye damage |

| Skin Sensitization | May cause an allergic skin reaction | H317: May cause an allergic skin reaction[6] | May cause an allergic skin reaction |

| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation[7] | H335: May cause respiratory irritation |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | This compound | 1,4-Dimethylpiperazine |

| Molecular Formula | C7H16N2O[3] | C6H14N2[8][11] |

| Molecular Weight | 144.22 g/mol [3] | 114.19 g/mol [8][9] |

| Appearance | Not specified (likely a liquid) | Clear liquid[11] |

| Boiling Point | Not specified | 131-133 °C[8][11] |

| Density | Not specified | 0.844 g/mL at 25 °C[8] |

| Flash Point | Not specified | 20-21 °C[8][11] |

| CAS Number | 14675-44-6[1][2][3] | 106-58-1[6][7][8] |

Handling, Storage, and Disposal

4.1 Safe Handling

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[1][7] A face shield may be necessary for splash protection.[7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7][12] Use non-sparking, explosion-proof tools and equipment.[1][7][12]

-

Static Discharge: Ground and bond containers and receiving equipment to prevent static discharges, which can ignite flammable vapors.[6][7]

-

General Hygiene: Avoid contact with skin and eyes.[1] Do not breathe mist, vapors, or spray.[7] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

4.2 Storage

-

Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials.[6][7][12]

-

Containers: Keep containers tightly closed to prevent moisture absorption and leakage.[6][7][12] Store in the original container in an approved flame-proof area.[6]

-

Incompatible Materials: Avoid storage with strong oxidizing agents and strong acids.[7][12]

4.3 Disposal

-

Procedure: Dispose of waste material in accordance with local, state, and federal regulations. Adhered or collected material should be promptly disposed of.[1]

-

Containers: Empty containers may retain explosive vapors and should be handled with care.[6] Do not cut, drill, grind, or weld on or near containers.[6]

First Aid and Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7][11] |

| Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11]

-

Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Experimental Protocols

6.1 General Workflow for Handling a Novel Chemical

The following diagram illustrates a standard workflow for safely handling a new chemical compound like this compound in a research setting.

Caption: Workflow for safe chemical handling from receipt to disposal.

6.2 Hypothetical Synthesis Protocol

A specific synthesis for this compound is not publicly detailed. However, a plausible route could be adapted from related piperazine alkylations. A general, hypothetical protocol is provided below for illustrative purposes only. This is not a validated procedure.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

-

Starting Material: Dissolve piperazine-2-ylmethanol in a suitable solvent (e.g., methanol).

-

Reaction: Cool the solution in an ice bath. Add an aqueous solution of formaldehyde dropwise, followed by formic acid (Eschweiler-Clarke reaction conditions) to achieve N-methylation.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), neutralize the mixture carefully with a base (e.g., sodium bicarbonate).

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or distillation.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and mass spectrometry.

Potential Biological Activity and Signaling Pathways

Piperazine derivatives are common scaffolds in drug discovery. While the specific biological targets of this compound are not documented, related structures have shown activity in various pathways. For instance, novel ferrostatin-1 (Fer-1) derivatives incorporating a 1,4-diformyl-piperazine structure have been synthesized as potent inhibitors of ferroptosis.[13]